8-氨基喹啉-2-羧酸

描述

Synthesis Analysis

The synthesis of 8-aminoquinoline derivatives, including those with carboxylic acid functionalities, often involves complex reactions with nitro-substituted aromatic carboxylic acids. These processes result in the formation of proton-transfer compounds through primary hydrogen-bonding interactions (Smith et al., 2001). Another approach for synthesizing related quinoline carboxylic acids involves reactions starting from compounds like 3-amino-p-toluic acid or the hydrolysis of cyanoquinolines, demonstrating the versatility in synthetic methodologies for accessing this class of compounds (Gracheva & Tochilkin, 1980).

Molecular Structure Analysis

The crystal structures of 8-aminoquinoline complexes with nitro-substituted benzoic acids reveal insights into the molecular structure of these compounds. Protonation of the quinoline nitrogen is a common feature, facilitating primary hydrogen-bonding interactions that often result in polymeric chain structures. This highlights the structural versatility and potential for forming varied molecular assemblies (Smith et al., 2001).

Chemical Reactions and Properties

8-Aminoquinoline serves as a powerful directing group in metal-catalyzed direct functionalization of C-H bonds, showcasing its chemical reactivity and utility in synthetic chemistry. This attribute is particularly significant in the formation of carboxylic acids or derivatives thereof, underlining the compound's pivotal role in facilitating complex chemical transformations (Corbet & De Campo, 2013).

Physical Properties Analysis

The study of 8-aminoquinoline derivatives’ physical properties, including their crystal structures and hydrogen bonding interactions, sheds light on their stability and potential for forming diverse supramolecular architectures. Such analyses contribute to our understanding of the compound's behavior in solid-state forms and its interactions at the molecular level (Smith et al., 2008).

Chemical Properties Analysis

8-Aminoquinoline and its carboxylic acid derivatives exhibit remarkable chemical properties, including their role in facilitating bidentate ligand-mediated reactions. These properties are crucial for the selective removal of auxiliary groups and the synthesis of complex amino acids, demonstrating the compound's versatility and applicability in advanced organic synthesis (Zhang et al., 2019).

科学研究应用

Medicinal Chemistry

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a powerful tool for the synthesis of a variety of molecules .

Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Pharmacological Applications

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Fluorescent Probes for Zinc Ion Determination

8-Amidoquinoline derivatives have been used as fluorescent probes for zinc ion determination . These probes are used in environmental and biological applications . The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives improves water solubility and cell membrane permeability . These derivatives have vast potential as functional receptors for zinc ions primarily because of their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications .

Remote C–H Functionalization

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a powerful tool for the synthesis of a variety of molecules . The synthesis of substituted 8-aminoquinoline is of great importance .

Chelation Properties

8-Hydroxyquinoline-2-carboxylic acid, a derivative of 8-aminoquinoline, has been recognized as a natural chelant . The high production of this compound in the gut of several Noctuid larvae has inspired the study of its chelation properties towards Fe2+ and Fe3+ . This could have potential applications in environmental science and biochemistry .

未来方向

Given the vast number of applications of quinoline-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of quinoline derivatives . The development of more efficient and diverse synthetic strategies for 8-aminoquinoline-2-carboxylic Acid could be a promising direction for future research .

属性

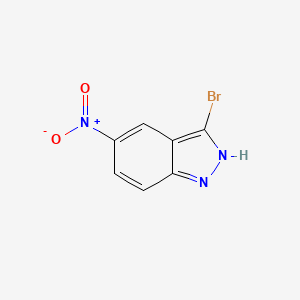

IUPAC Name |

8-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYCPHGLRYTKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358809 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-aminoquinoline-2-carboxylic Acid | |

CAS RN |

91289-36-0 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)